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Compound of Interest

Compound Name: D-Apiitol

CAS No.: 10592-17-3

Cat. No.: B082165 Get Quote

D-Apiitol Technical Support Center
Status: Operational | Tier: Advanced Application Support[1]

Core Properties & Solubility Data
Reference this table for initial method development.
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Parameter Data
Implications for Sample
Prep

Chemical Structure Branched Pentitol (C₅H₁₂O₅)

Critical: Contains a tertiary

hydroxyl group at C3.[1][2]

Steric hindrance significantly

slows derivatization reactions.

[1]

Polarity (logP) ~ -2.5 to -3.0 (Highly Polar)

Requires high-polarity

extraction solvents (MeOH,

H₂O).[1] Poor retention on C18

columns.

Solubility
Water (>1000 g/L), MeOH

(Good)

Insoluble in non-polar organic

solvents (Hexane, Chloroform).

[1]

Thermal Stability Moderate

Stable under standard GC inlet

temperatures if derivatized;

underivatized degradation

occurs >180°C.

Isomerism Enantiomer of L-Apiitol

Chiral separation may be

required if biological source is

ambiguous (e.g., synthetic vs.

natural).[1]

Troubleshooting Guide (Q&A)
Ticket #001: Incomplete Derivatization in GC-MS
Analysis
User Report: "I am using standard BSTFA + 1% TMCS silylation for my plant extracts. My D-
Apiitol peak is tailing heavily, or I see split peaks (mono- vs. di-TMS). Linear sugars look fine."

Root Cause Analysis: Unlike linear sugar alcohols (e.g., xylitol), D-Apiitol possesses a tertiary

hydroxyl group at the C3 branching point.[1] Standard silylation protocols (often performed at

60°C for 30-60 mins) are kinetically sufficient for primary and secondary alcohols but often fail
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to fully silylate the sterically hindered tertiary alcohol.[1] This results in a mixture of fully

silylated and partially silylated species, causing peak splitting and poor quantification.

Solution Protocol:

Switch Reagents: Use a stronger silylation donor. BSTFA + 10% TMCS or MSTFA + 1%

TMCS with Imidazole (catalyst).[1]

Increase Energy: Increase reaction temperature to 80°C and time to 90-120 minutes.

Moisture Control: The tertiary silyl ether is hydrolytically unstable.[1] Ensure solvents are

strictly anhydrous (store over molecular sieves).[1]

Validation Step: Monitor the mass spectrum.[1][3] A fully silylated D-Apiitol (penta-TMS) should

show a specific fragmentation pattern lacking the characteristic loss of free hydroxyl groups.[1]

If you see M-18 (water loss) peaks dominant, derivatization is incomplete.[1]

Ticket #002: Low Recovery from Plant Tissue (Matrix
Interference)
User Report: "I'm extracting D-Apiitol from Lemna minor (duckweed) using 80% Ethanol. My

recovery is <60% compared to spiked standards."

Root Cause Analysis: D-Apiitol is often sequestered within the cell wall matrix or exists as a

glycoside (e.g., galloyl-apiitol) rather than a free sugar alcohol.[1] Simple solvent soaking is

insufficient to disrupt the cell wall or hydrolyze bound forms.[1] Furthermore, co-extracted

pectin and polyphenols can precipitate D-Apiitol or suppress ionization in LC-MS.[1]

Solution Protocol:

Mechanical Disruption: Use bead beating (zirconia beads) rather than simple grinding to

ensure complete cell lysis.[1]

Two-Step Extraction:

Step 1: 80% MeOH (aq) extraction for free D-Apiitol.[1]
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Step 2: Acid Hydrolysis (2M TFA, 100°C, 1h) if total apiitol (bound + free) is required.[1]

SPE Cleanup: Pass the extract through a Graphitized Carbon Black (GCB) cartridge.[1] GCB

removes pigments and polyphenols (which bind irreversibly) while allowing polar sugar

alcohols to elute.[1]

Ticket #003: "Ghost Peaks" and Co-elution in HPLC-RI
User Report: "I am analyzing D-Apiitol on a standard ligand-exchange column (Ca2+ form). I

see a shoulder on the D-Apiitol peak that I suspect is D-Apiose."

Root Cause Analysis: D-Apiose and D-Apiitol are metabolically linked by Apiose 1-reductase.

[1][4][5] In aqueous solution, D-Apiose exists in equilibrium between open-chain and cyclic

furanose forms.[1] The open-chain form can co-elute with D-Apiitol on calcium-based columns.

[1] Additionally, high salt concentrations from biological buffers can distort peak shapes on

ligand-exchange columns.[1]

Solution Protocol:

Column Switch: Move to HILIC (Hydrophilic Interaction Liquid Chromatography) using an

Amide-functionalized column.[1][6] HILIC separates based on hydrogen bonding capacity,

effectively resolving the cyclic hemiacetal (Apiose) from the acyclic polyol (Apiitol).[1]

Mobile Phase: Acetonitrile:Water (80:[1]20) with 0.1% Ammonium Hydroxide.[1] The basic

pH suppresses the ring-opening of any residual sugars and improves peak symmetry for

polyols.

Visualized Workflows
Figure 1: Optimized Extraction & Derivatization
Workflow
This workflow integrates the mechanical lysis and steric-aware derivatization steps discussed

above.
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Part 1: Extraction Strategy

Part 2: Cleanup & Drying

Part 3: Steric-Aware Derivatization (GC-MS)

Plant Tissue / Biofluid

Bead Beating
(Zirconia, 2 min)

Add 80% MeOH (-20°C)

Centrifuge
(12,000 x g, 10 min)

Collect Supernatant

SPE Cleanup
(GCB / Amino Cartridge)

Lyophilization or
N2 Blowdown (Dryness)

Add MSTFA + 1% TMCS
+ Pyridine (Solvent)

Incubate 80°C, 90 min
(Critical for Tertiary -OH)

GC-MS Injection
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Caption: Workflow highlighting the critical high-temperature incubation step required to

overcome steric hindrance at the D-Apiitol C3 tertiary alcohol.

Figure 2: Metabolic Context (Interference Source)
Understanding the enzymatic relationship helps identify potential co-eluting contaminants.[1]

Analytical Interference Risk
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Caption: The reversible reduction of D-Apiose to D-Apiitol by Apiose 1-reductase creates

equilibrium mixtures that complicate chromatographic separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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